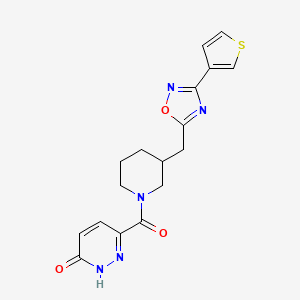

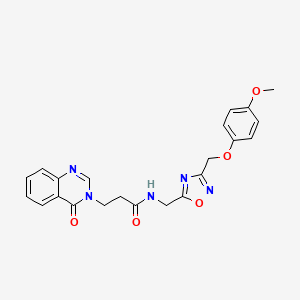

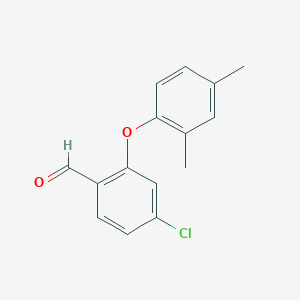

3-(ethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(ethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid (EMPC) is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. EMPC is a pyrazole derivative and has been shown to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods to synthesize various heterocyclic compounds using pyrazole derivatives. These methods involve one-pot reactions, cyclization, and condensation reactions, providing efficient pathways to synthesize compounds with potential applications in materials science and pharmacology. For instance, ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate has been synthesized, leading to the development of compounds with auxin activities, although their effectiveness in this regard is not high [A. Yue et al., 2010].

Coordination Polymers and Metal-Organic Frameworks

Pyrazole-based ligands have been utilized to construct coordination polymers and metal-organic frameworks (MOFs) with Zn(II) and Cd(II) ions. These structures demonstrate diverse architectural features and potential applications in gas storage, separation, and catalysis. The synthesis of bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands and their use in assembling coordination polymers highlights the versatility of pyrazole derivatives in creating functional materials [M. Cheng et al., 2017].

Organic Synthesis and Functionalization

Pyrazole derivatives serve as key intermediates in the synthesis of complex organic molecules. Studies have demonstrated their utility in Sonogashira-type cross-coupling reactions, leading to the synthesis of condensed pyrazoles and other heterocyclic structures. These reactions are pivotal in the development of new organic compounds with potential applications in drug development, agrochemicals, and dye manufacturing [Eglė Arbačiauskienė et al., 2011].

Catalysis and Green Chemistry

Novel methodologies utilizing pyrazole derivatives in catalysis have been developed to synthesize N-fused heterocycles under green, solvent-free conditions. These methods contribute to the advancement of sustainable chemistry by minimizing the use of hazardous solvents and improving reaction efficiencies. The synthesis of pyrazolo[3,4-b]pyridine products showcases the application of these strategies in creating environmentally friendly synthetic routes [Aseyeh Ghaedi et al., 2015].

Materials Science and Nonlinear Optical Materials

Pyrazole derivatives have been explored as potential candidates for nonlinear optical (NLO) materials. Studies focusing on the synthesis and characterization of N-substituted pyrazoles reveal their promise in applications such as optical limiting. These materials could play a crucial role in the development of optical devices and photonic technologies [B. Chandrakantha et al., 2013].

properties

IUPAC Name |

5-(ethylcarbamoyl)-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3-9-7(12)5-4-6(8(13)14)11(2)10-5/h4H,3H2,1-2H3,(H,9,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMBHUNAZCSVPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NN(C(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2613170.png)

![1-(3-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613174.png)

![Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2613177.png)

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2613179.png)

![tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2613182.png)

![4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B2613183.png)